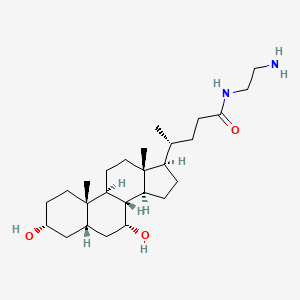![molecular formula C10H21N3S2 B14445597 Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate CAS No. 76029-30-6](/img/structure/B14445597.png)
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate is a chemical compound that features a piperazine ring substituted with a methyl group and a propyl chain linked to a carbamodithioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate typically involves the reaction of 3-(4-methylpiperazin-1-yl)propylamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 1-(3-Aminopropyl)-4-methylpiperazine
- 1-Methylpiperazine
Uniqueness
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate is unique due to its carbamodithioate group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
76029-30-6 |
|---|---|
Molekularformel |
C10H21N3S2 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
methyl N-[3-(4-methylpiperazin-1-yl)propyl]carbamodithioate |
InChI |
InChI=1S/C10H21N3S2/c1-12-6-8-13(9-7-12)5-3-4-11-10(14)15-2/h3-9H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
BWLSMSRGVHCNJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCNC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


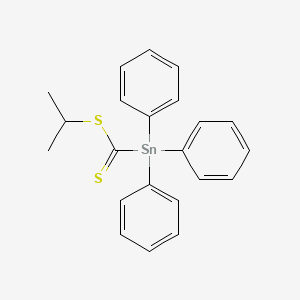
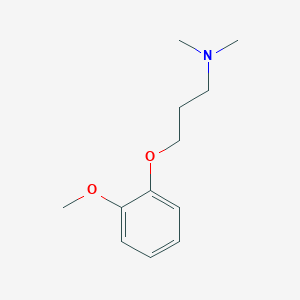

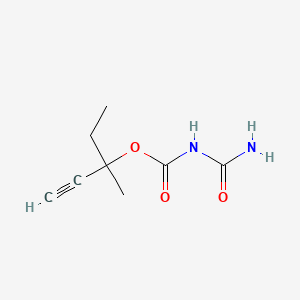

![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
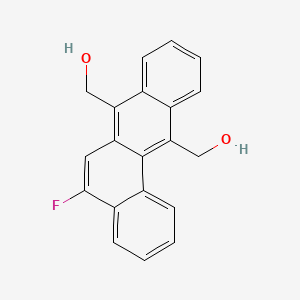
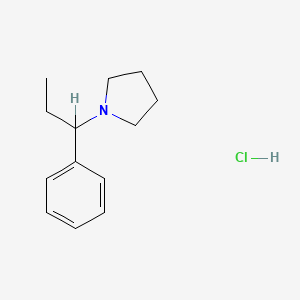
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)



